



Application Notes and Protocols for the Synthesis of Penicillin T

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Compound of Interest		
Compound Name:	Penicillin T	
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Abstract

This document provides a comprehensive guide for the chemical synthesis of **Penicillin T**, also known as p-aminobenzylpenicillin. **Penicillin T** is a semi-synthetic penicillin antibiotic. The protocol herein details the coupling of the key intermediate, 6-aminopenicillanic acid (6-APA), with a protected form of (p-aminophenyl)acetic acid. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow. The methodologies are based on established principles of semi-synthetic penicillin production, primarily referencing the pioneering work on p-aminobenzylpenicillin.[1]

Introduction

The discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), revolutionized antibacterial therapy by enabling the synthesis of a vast array of semi-synthetic penicillins.[2][3] By modifying the acyl side chain attached to the 6-amino position of the 6-APA core, new penicillin derivatives with altered properties, such as improved acid stability, broader spectrum of activity, and resistance to β -lactamases, can be generated.[2] **Penicillin T**, or paminobenzylpenicillin, is one such derivative, characterized by the presence of a paminophenylacetyl side chain. This application note provides a detailed protocol for the laboratory-scale synthesis of **Penicillin T**.



Data Presentation

The following table summarizes key quantitative parameters for the synthesis of **Penicillin T**, based on typical yields and conditions for analogous semi-synthetic penicillin preparations.

Parameter	Value	Unit	Notes
Reactants			
6-Aminopenicillanic Acid (6-APA)	2.16	g	Starting Material
N-Carbobenzyloxy-p- aminophenylacetic acid	2.85	g	Side-chain precursor
Dicyclohexylcarbodiim ide (DCC)	2.06	g	Coupling agent
Reaction Conditions			
Solvent	Acetone/Water	1:1 mixture	
Temperature	0 - 5	°C	For coupling reaction
Reaction Time	4 - 6	hours	For coupling reaction
Purification & Yield			
Expected Yield (Protected Penicillin T)	60 - 70	%	
Expected Yield (Final Product)	80 - 90	%	After deprotection

Experimental Protocols Materials and Methods

Reagents:

• 6-Aminopenicillanic Acid (6-APA)



- · p-Aminophenylacetic acid
- Benzyl chloroformate
- Dicyclohexylcarbodiimide (DCC)
- Acetone
- Sodium bicarbonate
- Hydrochloric acid
- · Ethyl acetate
- Palladium on charcoal (10%)
- Methanol
- · Diethyl ether

Equipment:

- · Round-bottom flasks
- Magnetic stirrer with stirring bars
- Ice bath
- · Büchner funnel and filter paper
- Rotary evaporator
- pH meter or pH paper
- Hydrogenation apparatus

Protocol 1: Synthesis of N-Carbobenzyloxy-p-aminophenylacetic acid (Side-Chain Preparation)



- Dissolution: In a 250 mL round-bottom flask, dissolve 1.51 g of p-aminophenylacetic acid in 50 mL of 1 M sodium bicarbonate solution.
- Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.
- Protection: While maintaining the temperature, slowly add 1.71 mL of benzyl chloroformate dropwise over 30 minutes.
- Reaction: Allow the mixture to stir at 0-5 °C for 2 hours, then at room temperature for an additional 2 hours.
- Acidification: Cool the reaction mixture again in an ice bath and acidify to pH 2 with 2 M hydrochloric acid. A white precipitate should form.
- Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

Protocol 2: Coupling of 6-APA with the Protected Side-Chain

- Dissolution: In a 250 mL round-bottom flask, suspend 2.16 g of 6-APA and 2.85 g of N-Carbobenzyloxy-p-aminophenylacetic acid in 100 mL of a 1:1 acetone/water mixture.
- Cooling: Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
- Coupling: Add a solution of 2.06 g of DCC in 20 mL of acetone dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
- Reaction: Continue stirring the mixture at 0-5 °C for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
- Filtration: Remove the DCU precipitate by vacuum filtration.
- Extraction: Transfer the filtrate to a separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer with 50 mL of 1 M sodium bicarbonate solution, followed by 50 mL of brine.



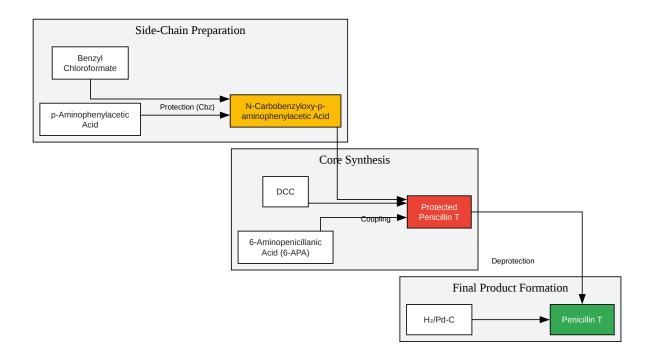
 Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected
 Penicillin T as a solid.

Protocol 3: Deprotection to Yield Penicillin T

- Dissolution: Dissolve the protected Penicillin T from the previous step in 100 mL of methanol.
- Catalyst Addition: Add 0.2 g of 10% palladium on charcoal to the solution.
- Hydrogenation: Subject the mixture to hydrogenation (1 atm of H₂) at room temperature with vigorous stirring until the reaction is complete (monitored by TLC).
- Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Precipitation: Concentrate the filtrate to a small volume and add diethyl ether to precipitate the final product, **Penicillin T**.
- Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Mandatory Visualization





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Caption: Workflow for the semi-synthesis of Penicillin T.

This document is intended for informational purposes for qualified professionals. All procedures should be carried out in a suitably equipped laboratory, adhering to all relevant safety precautions.

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References

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